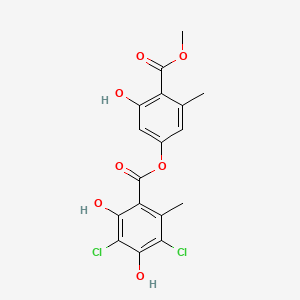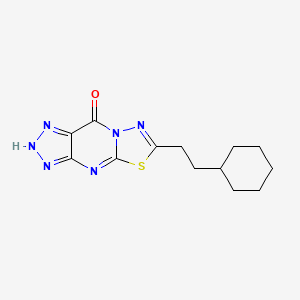
Ginsenoside F1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ginsenoside F1 is a triterpene saponin derived from the roots of Panax ginseng. It is known for its various pharmacological properties, including anti-aging, antioxidant, and anticancer effects. This compound is a minor saponin, meaning it is present in smaller quantities compared to other ginsenosides like Ginsenoside Rg1 and Ginsenoside Rb1 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ginsenoside F1 can be synthesized through enzymatic hydrolysis of Ginsenoside Rg1. The process involves using specific enzymes such as β-glucosidase to cleave the glycosidic bonds in Ginsenoside Rg1, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of ginsenosides from Panax ginseng roots followed by enzymatic conversion. The roots are first processed to extract the total ginsenosides, which are then subjected to enzymatic treatment to convert Ginsenoside Rg1 to this compound. This method ensures a higher yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Ginsenoside F1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities.
Applications De Recherche Scientifique
Ginsenoside F1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of triterpene saponins.
Biology: this compound is studied for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: It has shown potential in treating various conditions, such as cancer, cardiovascular diseases, and neurodegenerative disorders. Its anti-aging and antioxidant properties make it a candidate for developing new therapeutic agents.
Industry: this compound is used in the cosmetic industry for its skin-whitening and anti-aging effects. It is also explored for its potential in functional foods and dietary supplements.
Mécanisme D'action
Ginsenoside F1 exerts its effects through multiple molecular targets and pathways:
Anticancer Activity: It induces apoptosis in cancer cells by downregulating Bcl-2 expression and
Propriétés
Numéro CAS |
5288-67-5 |
|---|---|
Formule moléculaire |
C12H20O3 |
Poids moléculaire |
212.28 g/mol |
Nom IUPAC |
7-(2-oxocyclopentyl)heptanoic acid |
InChI |
InChI=1S/C12H20O3/c13-11-8-5-7-10(11)6-3-1-2-4-9-12(14)15/h10H,1-9H2,(H,14,15) |
Clé InChI |
RPUNGFMSPXJEDK-UHFFFAOYSA-N |
SMILES |
C1CC(C(=O)C1)CCCCCCC(=O)O |
SMILES canonique |
C1CC(C(=O)C1)CCCCCCC(=O)O |
Key on ui other cas no. |
5288-67-5 |
Synonymes |
cyclopentane-2-oxo-1-heptanoic acid |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1207340.png)





![[4-(1,2-Dicarboxyethylidene)-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl](/img/structure/B1207350.png)




